molecular formula C21H18O9 B1666622 Doxorubicinone CAS No. 24385-10-2

Doxorubicinone

Cat. No. B1666622
CAS RN: 24385-10-2
M. Wt: 414.4 g/mol
InChI Key: IBZGBXXTIGCACK-UZJPJQLHSA-N
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Description

Doxorubicin, also known as Adriamycin, is a chemotherapy medication used to treat various types of cancer . It is known to bind to DNA-associated enzymes, intercalate with DNA base pairs, and target multiple molecular targets to produce a range of cytotoxic effects .


Synthesis Analysis

The synthesis of Doxorubicin involves a series of complex chemical reactions . The cyclization of a derivative, followed by remethylation, gives the anthraquinone derivative .


Molecular Structure Analysis

The molecular structure of Doxorubicin consists of a planar aromatic chromophore portion that intercalates between two base pairs of the DNA, while the six-membered daunosamine sugar sits in the minor groove and interacts with flanking base pairs immediately adjacent to the intercalation site .


Chemical Reactions Analysis

Doxorubicin undergoes various biological actions such as binding to DNA-associated enzymes and intercalating with DNA base pairs . It also targets multiple molecular targets to produce a range of cytotoxic effects, ultimately resulting in DNA damage .


Physical And Chemical Properties Analysis

Doxorubicin is characterized by its tetracyclic quinoid aglycone structure and the amino sugar daunosamine attached via a glycosidic bond . It has a molar mass of 543.525 g·mol −1 .

Scientific Research Applications

1. Novel Drug Delivery Systems

Doxorubicin (DOX) is a widely used anticancer drug for various cancers, including breast, uterine, ovarian, lung, and cervical cancer. Despite its effectiveness, the use of DOX is limited due to dose-dependent toxicity. Recent advancements have focused on novel drug delivery formulations of DOX, such as liposomal formulations and nano-formulations. These new delivery approaches aim to reduce toxicity while maintaining efficacy in cancer treatment (Vyas et al., 2020).

2. Understanding Cardiotoxicity and Protective Strategies

While DOX is a potent chemotherapeutic agent, its clinical application is often hampered by severe cardiotoxicity. Research has focused on understanding the molecular mechanisms of DOX-induced cardiotoxicity and exploring protective strategies, particularly using natural products. This research aims to mitigate cardiotoxicity without affecting the anticancer efficacy of DOX (Yu et al., 2018).

3. Nanotechnological Platforms

Nanotechnology has been applied to enhance the clinical benefits of DOX. Various DOX-loaded nanotechnological platforms, such as liposomes, polymeric nanoparticles, and ligand-based nanoformulations, are being studied. Some of these nanoproducts are already in use, while others are undergoing clinical trials. The goal is to improve cancer therapeutics by optimizing DOX delivery (Cagel et al., 2017).

4. Investigating Cellular and Molecular Mechanisms

Studies on DOX have delved into its cellular and molecular effects, including mechanisms of cell death and immune response modulation. Understanding these mechanisms is crucial for enhancing the drug's efficacy and minimizing its side effects, like cardiotoxicity and chemoresistance (Sritharan & Sivalingam, 2021).

5. Precision Medicine Approaches

Precision medicine approaches, like using human-induced pluripotent stem cell-derived cardiomyocytes, have shown potential in predicting individual susceptibility to DOX-induced cardiotoxicity. This approach could lead to personalized cancer treatments, reducing the risk of adverse effects (Burridge et al., 2016).

6. Drug Interaction and Stability Studies

Studies have also focused on the chemical stability and interactions of DOX, such as its precipitation in certain buffers and when combined with other drugs. Understanding these interactions is important for ensuring the safe and effective use of DOX in combination therapies (Yamada, 2020).

Safety And Hazards

Doxorubicin is known to cause toxicity to most major organs, especially life-threatening cardiotoxicity, which forces the treatment to become dose-limiting . It is also potentially a hazard to the developing fetus .

Future Directions

The future for the continued use of Doxorubicin clinically against cancer looks set to be prolonged, provided certain enhancements are made to its chemistry, delivery, and toxicity . Increased efficacy depends on these three aims being met satisfactorily .

properties

IUPAC Name

(7S,9S)-6,7,9,11-tetrahydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O9/c1-30-11-4-2-3-8-14(11)20(28)16-15(17(8)25)18(26)9-5-21(29,12(24)7-22)6-10(23)13(9)19(16)27/h2-4,10,22-23,26-27,29H,5-7H2,1H3/t10-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBZGBXXTIGCACK-CWKPULSASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C(=O)C3=C(C4=C(CC(CC4O)(C(=O)CO)O)C(=C3C2=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC2=C1C(=O)C3=C(C4=C(C[C@](C[C@@H]4O)(C(=O)CO)O)C(=C3C2=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70875303
Record name Adriamycinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70875303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Adriamycinone

CAS RN

24385-10-2
Record name Adriamycin aglycone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024385102
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Adriamycinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70875303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (8S,10S)-6,8,10,11-Tetrahydroxy-8-(hydroxyacetyl)-1-methoxy- 7,8,9,10-tetrahydrotetracen-5,12-dion
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DOXORUBICINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X023T6C35L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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